molecular formula C6H12N2O B3180147 5-(Aminomethyl)-5-methylpyrrolidin-2-one CAS No. 1314906-58-5

5-(Aminomethyl)-5-methylpyrrolidin-2-one

Cat. No.: B3180147
CAS No.: 1314906-58-5
M. Wt: 128.17
InChI Key: YEMHTMAJVSSDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidin-2-one, which is a type of pyrrolidone. Pyrrolidones are commonly used in a variety of applications due to their good solvency and high chemical and thermal stability . The “5-(Aminomethyl)-5-methyl” part suggests that an aminomethyl group and a methyl group are attached to the 5th carbon of the pyrrolidin-2-one ring .


Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-5-methylpyrrolidin-2-one” were not found, similar compounds have been synthesized through various methods. For example, 2,5-bis(N-methyl-aminomethyl)furan was synthesized from 5-hydroxymethylfurfural via a two-step reaction . Another method involved the condensation of 2-aminomethyl furan with levulinic acid .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyrrolidin-2-one ring with an aminomethyl group and a methyl group attached to the 5th carbon .

Safety and Hazards

While specific safety data for “5-(Aminomethyl)-5-methylpyrrolidin-2-one” was not found, similar compounds like 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into similar compounds suggests potential future directions. For example, fluorescent small organic probes, which can include aminomethyl groups, are increasingly important for the detection and imaging of biological signaling molecules . Additionally, biomass-derived furfurals, which can be converted into aminomethyl-containing compounds, are being explored for their potential in producing biofuels and renewable chemicals .

Properties

IUPAC Name

5-(aminomethyl)-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(4-7)3-2-5(9)8-6/h2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMHTMAJVSSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-5-methylpyrrolidin-2-one
Reactant of Route 2
5-(Aminomethyl)-5-methylpyrrolidin-2-one
Reactant of Route 3
5-(Aminomethyl)-5-methylpyrrolidin-2-one
Reactant of Route 4
5-(Aminomethyl)-5-methylpyrrolidin-2-one
Reactant of Route 5
5-(Aminomethyl)-5-methylpyrrolidin-2-one
Reactant of Route 6
5-(Aminomethyl)-5-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.